molecular formula C18H21N3O3S B2439166 N-{4-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}acetamide CAS No. 321531-92-4

N-{4-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}acetamide

Cat. No. B2439166
M. Wt: 359.44
InChI Key: LKSSDLGKJNZJHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-{4-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}acetamide” is a chemical compound with diverse applications in scientific research. It has a molecular formula of C12H17N3O3S, an average mass of 283.347 Da, and a monoisotopic mass of 283.099060 Da .


Synthesis Analysis

The synthesis of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives has been reported in the literature . These molecules were designed as analogs of previously obtained anticonvulsant active pyrrolidine-2,5-diones, where the heterocyclic imide ring was changed into a chain amide bound . The final compounds were synthesized in the alkylation reaction of the corresponding amines with the previously obtained alkylating reagents .


Molecular Structure Analysis

The molecular structure of “N-{4-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}acetamide” is unique, allowing for the exploration of various properties and potential uses in fields such as scientific research.


Physical And Chemical Properties Analysis

“N-{4-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}acetamide” has a molecular formula of C12H17N3O3S, an average mass of 283.347 Da, and a monoisotopic mass of 283.099060 Da .

Scientific Research Applications

Antioxidant and Analgesic Applications

A study investigated a derivative of N-{4-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}acetamide for its in vitro antioxidant, in vivo analgesic, and anti-inflammatory activities. The compound exhibited noticeable DPPH radical scavenging activity, analgesic, and anti-inflammatory activities (Nayak et al., 2014).

Antimicrobial and Anticholinesterase Activities

Another derivative was synthesized and evaluated for antimicrobial and anticholinesterase activities. Contrary to expectations, the acetylcholinesterase inhibitory activities were weak. However, significant antifungal activity, especially against Candida parapsilosis, was observed (Yurttaş et al., 2015).

Enzyme Inhibitory Potential

Research focused on investigating the enzyme inhibitory potential of new sulfonamides containing benzodioxane and acetamide moieties. These compounds exhibited substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase. In silico molecular docking results were consistent with in vitro enzyme inhibition data (Abbasi et al., 2019).

Crystal Structure Analysis

A study reported on the crystal structure of a complex containing a metabolite of N-{4-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}acetamide, which showed moderate growth inhibition of several bacteria in vitro (Obaleye et al., 2008).

Anticonvulsant Activity

Research on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives demonstrated their anticonvulsant activity in animal models of epilepsy. Some molecules also showed activity in a model of human partial and therapy-resistant epilepsy (Kamiński et al., 2015).

Immunomodulating Effects

A novel synthetic compound, N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide, was studied for its ability to modify the reactivity of certain lymphoid cell populations affected by tumor growth, showing promise in augmenting the immune response to a growing tumor (Wang et al., 2004).

properties

IUPAC Name

N-[4-(4-phenylpiperazin-1-yl)sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-15(22)19-16-7-9-18(10-8-16)25(23,24)21-13-11-20(12-14-21)17-5-3-2-4-6-17/h2-10H,11-14H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKSSDLGKJNZJHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}acetamide

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